N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide) is a complex organic compound that belongs to the class of amides. This compound features a unique combination of structural elements, including a benzo[d][1,3]dioxole moiety, a pyridazine ring, and an isobutyramide structure. The compound's design suggests potential biological activity, particularly in medicinal chemistry.
This compound can be accessed through various chemical databases such as PubChem and BenchChem, which provide detailed chemical information and synthesis methods.
N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide is classified as:
The synthesis of N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide typically involves multi-step reactions that may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and time to optimize yield and purity. Reagents like coupling agents (e.g., EDC or DCC) may be utilized to facilitate amide bond formation.
The molecular structure of N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide can be represented using various chemical notation systems:
Notation Type | Representation |
---|---|
InChI | InChI=1S/C13H16N4O3S2/c1-8(2)11(19)15-12-16-17-13(22-12)21-7-10(18)14-6-9-4-3-5-20-9/h3-5,8H,6-7H2,1-2H3,(H,14,18)(H,15,16,19) |
SMILES | CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CO2 |
Molecular Weight | 340.4 g/mol |
The compound features a complex arrangement of atoms that contributes to its potential reactivity and biological activity.
N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide may undergo various chemical reactions:
Each reaction should be optimized for conditions such as solvent choice and temperature to maximize yield and minimize side reactions.
The mechanism of action for N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-y)isobutyramide may involve interactions at specific biological targets:
The precise mechanism would depend on further biochemical assays to elucidate the interactions at the molecular level.
Experimental data regarding melting point, boiling point, and spectral data (NMR, IR) would provide insight into its physical characteristics.
N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin–3–yl)isobutyramide has potential applications in:
This compound's unique structure suggests it could play a significant role in future medicinal chemistry research and development efforts.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7